REACTION_CXSMILES
|
C(OC(=O)C[CH:6]([C:10](=[O:18])[C:11]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][CH:12]=1)[C:7]([CH3:9])=[O:8])C.ClC1C=CC(C(=O)C)=CC=1.[H-].[Na+]>C(OC(=O)C)C>[Cl:17][C:14]1[CH:13]=[CH:12][C:11]([C:10]([CH2:6][C:7](=[O:8])[CH3:9])=[O:18])=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
3-(p-chlorobenzoyl)-levulinic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(CC(C(=O)C)C(C1=CC=C(C=C1)Cl)=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was obtained in the following manner
|
Type
|
CUSTOM
|
Details
|
condensed
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(=O)CC(C)=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |